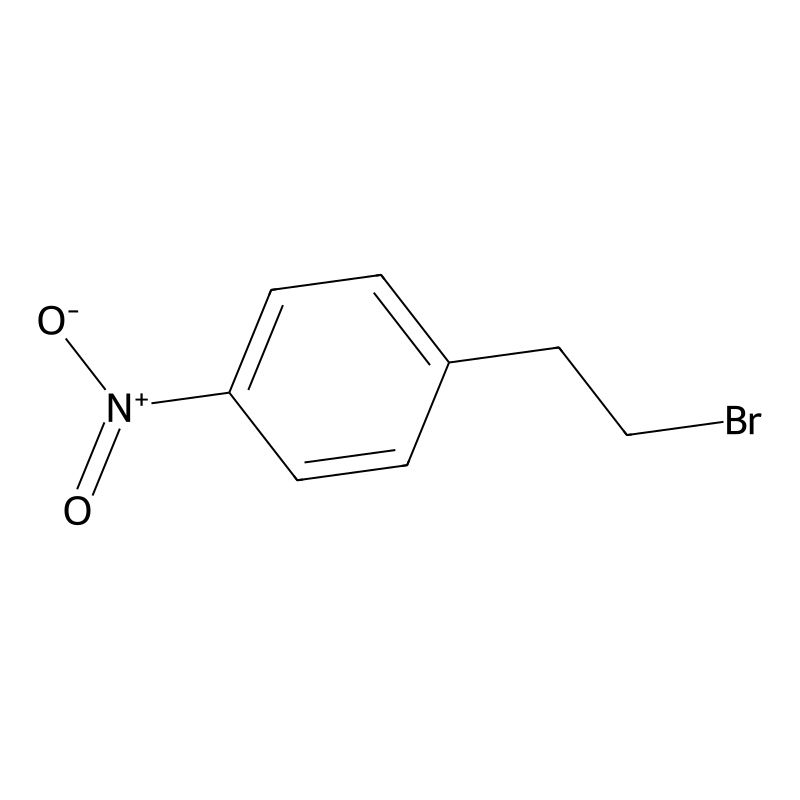4-Nitrophenethyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Biochemistry and Physiology
Specific Scientific Field: This application falls under the field of Biochemistry and Physiology .
Comprehensive and Detailed Summary of the Application: 4-Nitrophenethyl bromide is used as a substrate for GST T1-1, a variant of the enzyme glutathione S-transferase (GST) . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds .
Results or Outcomes Obtained: 4-Nitrophenethyl bromide is used to identify many kinetic parameters (Km, Kcat) for hGST T1-1 variants . It is also used as a marker for the θ-class of GSTs . It has been found to activate the human θ-class glutathione transferase T1-1 enzyme .
4-Nitrophenethyl bromide, with the chemical formula CHBrNO and the CAS number 5339-26-4, is an organic compound characterized by a nitro group (–NO) attached to a phenethyl bromide structure. This compound is notable for its use in various chemical syntheses and biological applications. It appears as a yellowish liquid with a melting point of approximately 68 °C and a boiling point ranging from 112 to 120 °C at reduced pressure (0.2 Torr) .
4-Nitrophenethyl bromide can pose several safety hazards:
- Acute Toxicity: Limited data exists on specific toxicity values, but it is advisable to handle it with caution as it may be harmful upon ingestion, inhalation, or skin contact [].
- Skin and Eye Irritation: The compound can irritate the skin and eyes upon contact [].
- Environmental Impact: As with most organic compounds, proper disposal is crucial to avoid environmental contamination [].
Safety Precautions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. For instance, when treated with sodium hydroxide, it can yield 4-nitrophenethyl alcohol.
- Electro
4-Nitrophenethyl bromide has been identified as a marker for the θ-class of glutathione S-transferases (GSTs). It activates human θ-class glutathione transferase, which plays a crucial role in detoxification processes within cells . Additionally, due to its reactive nature, it may exhibit potential toxicity and allergenic properties, necessitating careful handling .
The synthesis of 4-nitrophenethyl bromide can be achieved through several methods:
- Bromination of 4-Nitrophenethyl Alcohol: This method involves treating 4-nitrophenethyl alcohol with hydrobromic acid or phosphorus tribromide, resulting in the substitution of the hydroxyl group with a bromine atom.
- Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where nitro groups are introduced onto phenethyl derivatives.
- Reduction of Nitro Compounds: Starting from nitro-substituted compounds, reduction reactions can yield 4-nitrophenethyl bromide.
4-Nitrophenethyl bromide finds applications in various fields:
- Chemical Research: It serves as an intermediate in organic synthesis.
- Biochemical Studies: The compound is utilized in studies involving glutathione S-transferases and other enzymatic activities.
- Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activity.
Research indicates that 4-nitrophenethyl bromide interacts with biological systems primarily through its role as an activator for glutathione S-transferases. This interaction is significant in understanding the detoxification pathways in human physiology and could be explored for drug development targeting GST-related disorders .
Several compounds share structural similarities with 4-nitrophenethyl bromide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Nitrophenylacetate | Contains an acetate group instead of bromine | Used as an acetylating agent |
| Benzyl bromide | Lacks the nitro group | More reactive towards nucleophiles |
| 2-Nitrophenethyl bromide | Nitro group on the second carbon | Different reactivity profile due to positional effects |
| 4-Chlorophenethyl bromide | Chlorine instead of nitro | Exhibits different biological activities |
While all these compounds share similar functional groups or structures, 4-nitrophenethyl bromide's unique combination of a nitro group and a phenethyl structure distinguishes its reactivity and biological roles .
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







